

X-ray Crystallographic Studies of Pyrazol-1-yl-methanol Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazol-1-yl-methanol*

Cat. No.: *B075581*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic studies of **Pyrazol-1-yl-methanol** compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their diverse biological activities. X-ray crystallography provides definitive insights into the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document summarizes the crystallographic data and experimental protocols for two notable **Pyrazol-1-yl-methanol** derivatives.

Crystallographic Data of Pyrazol-1-yl-methanol Derivatives

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of two derivatives of **Pyrazol-1-yl-methanol**.

Table 1: Crystallographic Data for 1-(Hydroxymethyl)-3,5-dimethylpyrazole[1][2][3][4][5]

Parameter	Value
Chemical Formula	C ₆ H ₁₀ N ₂ O
Formula Weight	126.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.2877(2)
b (Å)	11.9265(3)
c (Å)	8.1586(2)
α (°)	90
β (°)	107.396(1)
γ (°)	90
Volume (Å ³)	676.68(3)
Z	4
Temperature (K)	120
Radiation (Å)	Mo Kα (λ = 0.71073)
R-factor (%)	4.0
CCDC Deposition Number	269878

Table 2: Crystallographic Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[6][7]

Parameter	Value
Chemical Formula	C ₁₁ H ₁₃ N ₃ O
Formula Weight	203.24 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	9.6541(3)
b (Å)	10.6835(4)
c (Å)	20.3553(8)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2098.31(13)
Z	8
Temperature (K)	293(2)
Radiation (Å)	Mo Kα (λ = 0.71073)
R-factor (%)	5.1
CCDC Deposition Number	1487543

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of the featured **Pyrazol-1-yl-methanol** compounds.

Synthesis Protocols

2.1.1. Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole

This compound is commercially available. However, a general synthesis route for N-hydroxymethylpyrazoles involves the reaction of the corresponding pyrazole with formaldehyde in an appropriate solvent.

2.1.2. Synthesis of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[6]

The synthesis of this compound was achieved through a two-step process:

- **Preparation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one:** This intermediate is synthesized via a Claisen condensation reaction between ethyl 2-pyridinecarboxylate and acetone, using sodium metal as a base and toluene as the solvent at room temperature. The reaction exclusively yields the enol tautomer.
- **Condensation with 2-hydroxyethylhydrazine:** The intermediate from the first step is then reacted with 2-hydroxyethylhydrazine. The reaction mixture is stirred at room temperature, and the solvent is subsequently removed under reduced pressure. The final product is purified by silica gel chromatography to yield the title compound, which is then recrystallized from methanol to obtain colorless crystals suitable for X-ray diffraction.[6]

Single-Crystal X-ray Diffraction Protocol

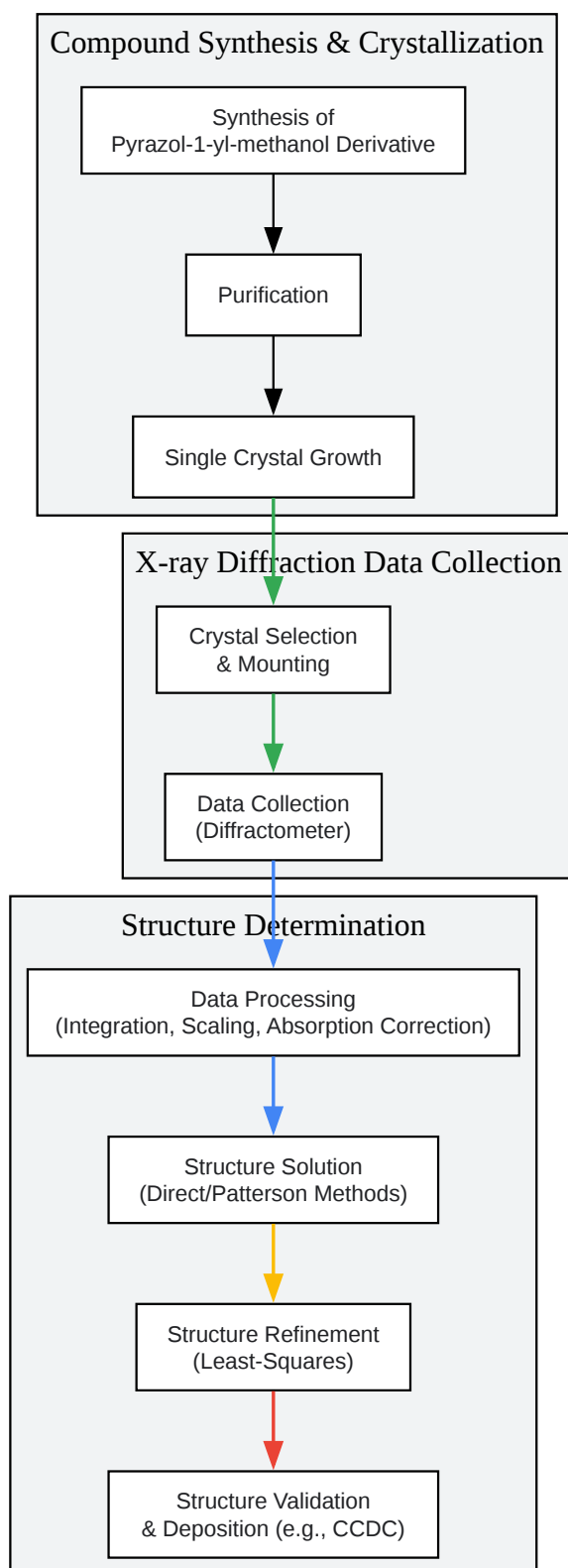
The determination of the crystal structures of **Pyrazol-1-yl-methanol** compounds generally follows a standard procedure in single-crystal X-ray crystallography.

- **Crystal Selection and Mounting:** A suitable single crystal of the compound, free of significant defects, is selected under a microscope.[8] The crystal is then mounted on a goniometer head, often using a cryoloop and a viscous oil.[8]
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with a CCD area detector.[1] The crystal is cooled to a low temperature (e.g., 120 K or 293 K) to minimize thermal vibrations of the atoms. Data is collected using monochromatic X-ray radiation, typically from a Molybdenum source (Mo K α , $\lambda = 0.71073$ Å).[1][9] A series of diffraction images are collected as the crystal is rotated through a range of angles.[8][10]
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is corrected for various factors, including background scattering, polarization, and absorption.

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors.^[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic study of a **Pyrazol-1-yl-methanol** compound.



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Caption: Workflow for X-ray Crystallography.

This guide provides a foundational understanding of the X-ray crystallographic analysis of **Pyrazol-1-yl-methanol** compounds. The detailed structural data presented is invaluable for computational studies, such as molecular docking and pharmacophore modeling, which are integral to modern drug discovery efforts.

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